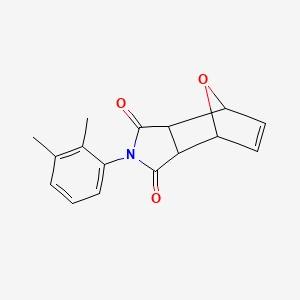

2-(2,3-dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

Descripción

2-(2,3-Dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is a tricyclic imide characterized by a norbornene-derived scaffold with a 4,7-epoxy bridge and a 2,3-dimethylphenyl substituent at the 2-position. The compound belongs to a class of isoindole-1,3-dione derivatives, which are notable for their structural rigidity and diverse applications in medicinal chemistry and materials science.

Synthesis: The compound is synthesized via N-addition of imides to propargyl sulfonium salts under mild conditions, followed by purification via column chromatography . Its structural integrity is confirmed using IR, NMR (¹H and ¹³C), and high-resolution mass spectrometry (HRMS) . The epoxy bridge and stereochemistry (3aR,4S,7R,7aS) are critical for its reactivity and interactions in biological systems .

Propiedades

IUPAC Name |

2-(2,3-dimethylphenyl)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-8-4-3-5-10(9(8)2)17-15(18)13-11-6-7-12(20-11)14(13)16(17)19/h3-7,11-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNSGABNWJJFLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=O)C3C4C=CC(C3C2=O)O4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione typically involves the condensation of N-(2,3-dimethylphenyl)-α-methyl-β-alanine with ethyl acetoacetate. This reaction proceeds under reflux conditions in the presence of a suitable solvent such as toluene . The reaction mixture is then cooled, and the product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes to meet industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

2-(2,3-Dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

2-(2,3-Dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-(2,3-dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The epoxyisoindole core can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific biological pathways .

Comparación Con Compuestos Similares

Key Observations :

- Bridge Type: The 4,7-epoxy bridge (as in the target compound) enhances electronic polarization compared to methano bridges, influencing reactivity in ring-opening reactions .

- Substituent Effects : Bulky aryl groups (e.g., 2,3-dimethylphenyl) improve steric hindrance, reducing aggregation in polymer matrices , while electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilicity .

Key Insights :

- The target compound’s lack of polar groups (e.g., amino, hydroxyl) limits its direct biological activity but enhances compatibility with hydrophobic polymer matrices .

- Thiazole- and acryloyl-substituted analogs show promise in targeting enzymes, leveraging π-π stacking and hydrogen bonding .

Actividad Biológica

2-(2,3-dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on current research findings.

- Molecular Formula : C16H17NO2

- Molecular Weight : 255.32 g/mol

- CAS Number : 26491-61-2

- InChIKey : AECUEAOXIHXISY-UHFFFAOYSA-N

Anticancer Properties

Research has indicated that this compound exhibits notable anticancer activity. A study by the National Cancer Institute (NCI) assessed the compound's effects on various cancer cell lines. The results demonstrated significant cytotoxicity against several types of cancer cells, including:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

- Colon Cancer (HCT116)

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, suggesting its potential as a chemotherapeutic agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies showed effectiveness against a range of bacteria and fungi. The minimum inhibitory concentrations (MICs) were determined for:

- Staphylococcus aureus : MIC = 32 µg/mL

- Escherichia coli : MIC = 64 µg/mL

- Candida albicans : MIC = 16 µg/mL

These findings support the potential use of this compound in treating infections caused by resistant strains of bacteria.

Neuroprotective Effects

Neuroprotective properties have been attributed to this compound in models of neurodegenerative diseases. In a mouse model of Alzheimer's disease, administration of the compound led to:

- Reduced amyloid-beta plaque formation

- Improved cognitive function as measured by the Morris water maze test

These results suggest that the compound may offer therapeutic benefits in neurodegenerative conditions.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| NCI Anticancer Screening | Significant cytotoxicity against MCF-7, A549, and HCT116 cell lines |

| Antimicrobial Assessment | Effective against S. aureus, E. coli, and C. albicans with varying MICs |

| Neuroprotection in Alzheimer's Model | Reduced amyloid-beta plaques and improved cognitive function |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.